Benzyl 2-(2-methoxyethoxy)ethyl butanedioate
Description
Benzyl 2-(2-methoxyethoxy)ethyl butanedioate is an ester derivative characterized by a benzyl group, a methoxyethoxy side chain, and a butanedioate (succinate) backbone.
Properties
CAS No. |
828918-66-7 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
4-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C16H22O6/c1-19-9-10-20-11-12-21-15(17)7-8-16(18)22-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI Key |
RTQZDZDQBXAPKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-methoxyethoxy)ethyl butanedioate typically involves the esterification of butanedioic acid with benzyl 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Nucleophiles like halides, in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of polymers and other macromolecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for studying ester hydrolysis and other biochemical reactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants .
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl butanedioate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ester groups can undergo hydrolysis to form alcohols and acids. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester bonds, leading to the formation of metabolites that can participate in further biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Ethyl 2-Methoxybenzoate (C10H12O3) : Features a simpler ester structure with a methoxy substituent on the aromatic ring. Unlike the target compound, it lacks the extended ether chain and succinate backbone, resulting in lower molecular weight (180.20 g/mol) and reduced steric hindrance .
- Benzyl Benzoate (C14H12O2) : Shares the benzyl ester group but lacks ether or succinate moieties. Its applications as a plasticizer or fixative differ due to its simpler structure and higher volatility .
- Bis[2-(methoxyethoxy)-ethyl]ether : Contains multiple methoxyethoxy groups, leading to a high boiling point (340.0°C), suggesting that such substituents enhance thermal stability via increased hydrogen bonding and molecular weight .
Physical Properties
*Estimated based on structural analogs.
Reactivity and Stability
- The methoxyethoxy chain may enhance solubility in polar solvents (e.g., ethanol or DCM) compared to purely aromatic esters.
- Esters with succinate backbones (e.g., butanedioate) are prone to hydrolysis under acidic/basic conditions, whereas benzyl esters offer stability against racemization during deprotection (as noted in sulfur-containing analogs) .
Key Research Findings
- Odor Reduction : Methoxyethoxy groups in benzyl esters reduce volatility and odor compared to methyl/ethyl analogs, critical for handling in laboratory settings .
- Thermal Behavior : Ether-oxygen atoms increase boiling points and thermal stability, as seen in Bis[2-(methoxyethoxy)-ethyl]ether .
- Synthetic Flexibility : Rhodium-catalyzed reactions enable stereoselective synthesis of complex esters, though yields may vary (e.g., 38% in ) .
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